molecular formula C19H18FN3O2 B2395463 [3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(5-fluoro-4-methylpyridin-2-yl)methanone CAS No. 2415629-23-9

[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(5-fluoro-4-methylpyridin-2-yl)methanone

Cat. No. B2395463
CAS RN: 2415629-23-9
M. Wt: 339.37
InChI Key: NPIQYVAVAYFFIH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzoxazole, a piperidine, and a pyridine . These groups are common in many pharmaceuticals and other biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The benzoxazole, piperidine, and pyridine rings in the molecule would contribute significantly to its 3D structure and possibly its reactivity . The fluorine and methyl groups attached to the pyridine ring could also influence the molecule’s properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the benzoxazole, piperidine, and pyridine rings, as well as the fluorine and methyl groups, would likely make the compound relatively stable .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs with similar structures act by binding to specific receptors in the body, but without more information, it’s impossible to say for sure .

Future Directions

The potential applications of this compound would depend on its properties and biological activity. Compounds with similar structures are used in a variety of fields, including pharmaceuticals, agrochemicals, and materials science .

properties

IUPAC Name

[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(5-fluoro-4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c1-12-9-16(21-10-14(12)20)19(24)23-8-4-5-13(11-23)18-22-15-6-2-3-7-17(15)25-18/h2-3,6-7,9-10,13H,4-5,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIQYVAVAYFFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)C(=O)N2CCCC(C2)C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(5-Fluoro-4-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole

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